Lipophilicity: 1,2,4- vs 1,3,4-Oxadiazole
In a systematic matched-pair analysis of the AstraZeneca compound collection, 1,2,4-oxadiazole isomers consistently showed higher lipophilicity than their 1,3,4 counterparts. The median logD for 1,2,4-oxadiazoles was 4.4, compared to 3.2 for 1,3,4-oxadiazoles, a difference of 1.2 log units [1]. This implies that 1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanol, bearing the 1,2,4-oxadiazole core, will have inherently higher membrane permeability and lower aqueous solubility than an equivalent 1,3,4-oxadiazole analog.
| Evidence Dimension | Lipophilicity (logD) |
|---|---|
| Target Compound Data | Median logD ~4.4 (class representative) |
| Comparator Or Baseline | 1,3,4-oxadiazole isomer: median logD 3.2 |
| Quantified Difference | Δ logD = +1.2 (1,2,4- > 1,3,4-) |
| Conditions | Measured by HPLC LC/MS method; matched-pair analysis of 148 oxadiazole pairs from AstraZeneca corporate collection. |
Why This Matters
Selection of the 1,2,4-regioisomer over the 1,3,4-isomer directly impacts logD-dependent properties such as cell permeability, metabolic stability, and hERG binding, critical for lead optimization campaigns.
- [1] Boström, J., et al. (2012). J. Med. Chem., 55, 1817–1830. View Source
